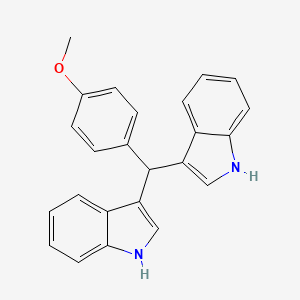

DIM-C-pPhOCH3

Descripción general

Descripción

Mecanismo De Acción

DIM-C-pPhOCH3 ejerce sus efectos actuando como agonista para el receptor del factor de crecimiento nervioso inducido por Bα (NGFI-Bα, Nur77). Esta interacción conduce a la activación de las vías apoptóticas en las células cancerosas, lo que resulta en la muerte celular. El compuesto también modula la expresión de genes inflamatorios al inhibir la vía de señalización del factor nuclear κB (NF-κB) .

Análisis Bioquímico

Biochemical Properties

DIM-C-pPhOCH3 interacts with the NGFI-Bα, Nur77 receptor, a member of the NR4A family . This interaction triggers a series of biochemical reactions that lead to apoptosis in cancer cell lines

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It induces apoptosis in cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NGFI-Bα, Nur77 receptor . This binding triggers a series of events that lead to apoptosis in cancer cells . It also affects gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. Current research suggests that it has long-term effects on cellular function, particularly in inducing apoptosis in cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the NGFI-Bα, Nur77 receptor

Transport and Distribution

It is known to interact with the NGFI-Bα, Nur77 receptor , but the specifics of how it is transported and distributed are still being studied.

Subcellular Localization

As an agonist of the NGFI-Bα, Nur77 receptor, it is likely to be found wherever this receptor is present in the cell

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DIM-C-pPhOCH3 generalmente implica la condensación de derivados del indol con p-metoxibenzaldehído en condiciones ácidas. La reacción se lleva a cabo en presencia de un catalizador, como el ácido clorhídrico, para facilitar la formación de la estructura bis-indolilmetano .

Métodos de Producción Industrial

el proceso de síntesis se puede ampliar optimizando las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

DIM-C-pPhOCH3 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos del indol o en el grupo metoxifenilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono o ácidos de Lewis.

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir varios derivados reducidos .

Aplicaciones Científicas De Investigación

DIM-C-pPhOCH3 tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: Induce la apoptosis en líneas celulares cancerosas, lo que lo convierte en un posible candidato para la terapia contra el cáncer.

Neurociencia: Como agonista de Nur77, se ha estudiado por sus efectos sobre el crecimiento y la diferenciación neuronal.

Farmacología: La capacidad del compuesto para modular los receptores nucleares lo convierte en una herramienta valiosa en estudios farmacológicos.

Comparación Con Compuestos Similares

Compuestos Similares

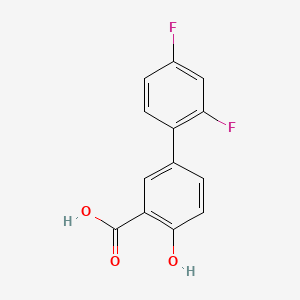

DIM-C-pPhOH: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metoxi.

DIM-C-pPhCO2Me: Contiene un grupo éster carboxilato.

DIM-C-pPhtBu: Presenta un grupo terc-butilo.

Singularidad

DIM-C-pPhOCH3 es único debido a su interacción específica con el receptor Nur77 y sus potentes efectos apoptóticos en las células cancerosas. Su grupo metoxi también contribuye a sus propiedades químicas y actividades biológicas distintas en comparación con compuestos similares .

Propiedades

IUPAC Name |

3-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O/c1-27-17-12-10-16(11-13-17)24(20-14-25-22-8-4-2-6-18(20)22)21-15-26-23-9-5-3-7-19(21)23/h2-15,24-26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCMKJAXOIFTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463916 | |

| Record name | DIM-C-pPhOCH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33985-68-1 | |

| Record name | DIM-C-pPhOCH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DIM-C-pPhOCH3, or 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, acts as an agonist for the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-Bα). [, , , , ]. This means it binds to and activates Nur77, leading to changes in gene expression. Depending on the cell type, this activation can lead to:

- Increased expression of pro-apoptotic genes: This includes genes like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), cystathionase, p21, p8, and sestrin-2, ultimately leading to programmed cell death (apoptosis). [, , ]

- Inhibition of adipogenesis: this compound has been shown to reduce adipogenesis, potentially by suppressing TR4 transcriptional activity, a key regulator of lipid homeostasis in adipose tissue. []

- Induction of other cellular responses: this compound can also activate Nur77-independent pathways, leading to effects like caspase-dependent apoptosis, activation of early growth response gene-1 (EGR-1), and increased phosphorylation of c-Jun N-terminal kinase (JNK). []

ANone: While the provided research focuses on the biological activity of this compound, it lacks specific details regarding its spectroscopic data. For comprehensive structural characterization, further analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be necessary.

ANone: The provided research focuses on this compound's role as an agonist for the Nur77 receptor and its subsequent biological effects. There is no mention of catalytic properties or applications related to catalysis in these studies.

ANone: While the provided research doesn't delve into specific SAR studies for this compound, it does highlight that structural modifications within the broader class of 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes can influence their activity on different targets. For example:

- Nur77 activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), hydrogen (DIM-C-pPh), and p-methoxy (this compound) substituents have shown to activate Nur77. []

- PPARγ activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), p-t-butyl (DIM-C-pPhtBu), and phenyl (DIM-C-pPhC6H5) substituents have been identified as PPARγ agonists. []

ANone: Several studies demonstrate the efficacy of this compound in both laboratory and animal models:

- In vitro: this compound has demonstrated efficacy in inhibiting the growth and inducing apoptosis in various cancer cell lines, including colon, bladder, pancreatic, prostate, and breast cancer cells. [, , ]

- In vivo: this compound has shown to inhibit tumor growth in mouse models implanted with human cancer cells. For instance, a study showed that this compound (25 mg/kg/d) significantly reduced tumor growth in mice bearing KU7 bladder cancer xenografts. [] Similarly, it also inhibited tumor growth in athymic nude mice with RKO colon cancer xenografts. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)